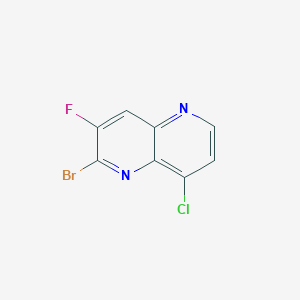
1,5-Bis(trifluoromethylsulfonyloxy)-2,6-dibromonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two bromine atoms and two trifluoromethanesulfonate groups attached to a naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) typically involves the bromination of naphthalene followed by the introduction of trifluoromethanesulfonate groups. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromonaphthalene is then reacted with trifluoromethanesulfonic anhydride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to form naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are typical.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Alkyl or aryl naphthalene derivatives.
Coupling: Biaryl compounds.
Reduction: Naphthalene derivatives without bromine atoms.
科学研究应用
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
作用机制
The mechanism of action of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethanesulfonate groups. These groups facilitate the formation of new bonds and the introduction of functional groups into organic molecules. The compound’s reactivity is primarily driven by the electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the bromine atoms more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
2,6-Dibromonaphthalene: Lacks the trifluoromethanesulfonate groups, making it less reactive in certain reactions.
1,5-Dibromonaphthalene: Differently substituted, leading to different reactivity and applications.
2,6-Dichloronaphthalene: Chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is unique due to the presence of both bromine and trifluoromethanesulfonate groups, which provide a combination of reactivity and stability. This makes it a versatile compound in organic synthesis and various industrial applications.
属性
分子式 |
C12H4Br2F6O6S2 |
|---|---|
分子量 |
582.1 g/mol |
IUPAC 名称 |
[2,6-dibromo-5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H4Br2F6O6S2/c13-7-3-1-5-6(10(7)26-28(23,24)12(18,19)20)2-4-8(14)9(5)25-27(21,22)11(15,16)17/h1-4H |
InChI 键 |
TXNKYIOIYSZZQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Br)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


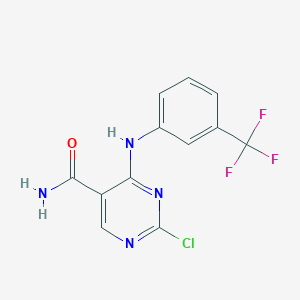
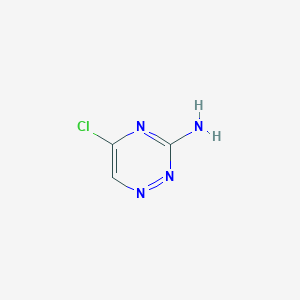
![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)

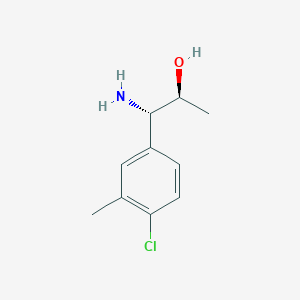
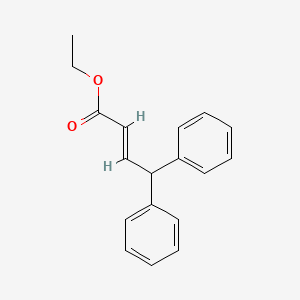
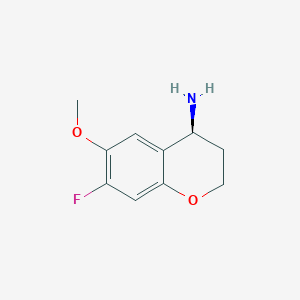
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)


![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
